N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
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Overview
Description
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a pivalamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the thiazole intermediate reacts with 2-chlorobenzylamine.
Formation of the Pivalamide Moiety: The final step involves the acylation of the thiazole intermediate with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-aminothiazole
- N-(4-chlorobenzyl)-2-aminothiazole
- N-(2-bromobenzyl)-2-aminothiazole
Uniqueness
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is unique due to the presence of the pivalamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activity and applications.
Properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-17(2,3)15(23)21-16-20-12(10-24-16)8-14(22)19-9-11-6-4-5-7-13(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWLYUBKTITWNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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